2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid
Description
2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid is a cyclopentane-derived amino acid featuring a hydroxyl group at the 2-position of the cyclopentyl ring, a methyl-substituted amino group, and an acetic acid moiety. Its molecular formula is C₉H₁₅NO₃, with a molecular weight of 179.09 g/mol (racemic form) . The compound’s stereochemistry is defined as rac-[(1R,2R)-2-hydroxycyclopentyl], indicating a trans-configuration of the hydroxyl and methylamino groups on the cyclopentane ring.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-[(2-hydroxycyclopentyl)-methylamino]acetic acid |
InChI |
InChI=1S/C8H15NO3/c1-9(5-8(11)12)6-3-2-4-7(6)10/h6-7,10H,2-5H2,1H3,(H,11,12) |
InChI Key |
NIBNFCCQFBSUJN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1CCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid typically involves the reaction of 2-hydroxycyclopentanone with methylamine, followed by the addition of chloroacetic acid. The reaction conditions often require a controlled temperature environment and the use of solvents such as ethanol or methanol to facilitate the reaction. The final product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes the same basic steps as the laboratory synthesis but is optimized for efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to verify the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used under anhydrous conditions.
Major Products Formed
Scientific Research Applications
2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups in the compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Cyclopentyl Backbone : The target compound shares a hydroxycyclopentyl core with derivatives like 2-(2-hydroxy-3-(octylsulfonamido)cyclopentyl)acetic acid . The addition of sulfonamido or bromo groups (e.g., compound 22 in ) increases molecular weight and alters polarity.
Amino Acid Side Chains: Compared to 2-[Methyl(2-phenylacetyl)amino]acetic acid , the target compound replaces the phenylacetyl group with a hydroxycyclopentyl moiety, reducing aromaticity and enhancing hydrophilicity.
Ester vs. Acid Derivatives : Ethyl esters (e.g., compound in ) exhibit higher volatility and lower acidity than the free carboxylic acid form, impacting solubility and reactivity in synthetic workflows.
Key Observations:
Methylation Efficiency : Diazomethane (used in ) achieves high yields (>90%) but poses safety risks, whereas iodomethane/K₂CO₃ gives lower yields (53%) due to side products.
Reduction Steps : Catalytic hydrogenation (e.g., Pd/C in ) may require acidic conditions (TFA) to suppress intermediate oxidation.
Stereochemical Control : Racemic synthesis of the target compound avoids enantiomeric separation but limits applications requiring chiral specificity .
Physicochemical Properties
- NMR Data: The target compound’s cyclopentyl protons resonate in the δ 1.2–2.5 ppm range (cyclopentane CH₂), with hydroxyl and methylamino protons expected near δ 3.0–5.0 ppm . In contrast, 2-(2-hydroxy-3-(octylsulfonamido)cyclopentyl)acetic acid shows distinct sulfonamido NH signals (δ 7.5–8.0 ppm) and aliphatic chain protons (δ 1.25 ppm, octyl CH₂).
- Thermal Stability: Melting points for cyclopentyl derivatives range from 98–106°C, influenced by substituent bulk (e.g., octylsulfonamido vs. methylamino) .
Biological Activity
2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including neuroprotective effects and anti-inflammatory properties. These activities are crucial for developing therapeutic agents for neurodegenerative diseases and inflammatory conditions.
- Neuroprotective Effects : Compounds with structural similarities have been shown to protect neuronal cells from oxidative stress, specifically from H2O2-induced damage. This protection occurs at sub-micromolar concentrations without significant cytotoxicity, suggesting a favorable safety profile for potential therapeutic use.
- Anti-inflammatory Properties : The compound may also act as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. Selective COX-2 inhibitors have been shown to reduce inflammation effectively while minimizing gastrointestinal side effects associated with non-selective NSAIDs .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of specific functional groups can enhance its affinity for biological targets:
- Hydroxyl Groups : Hydroxyl groups in the cyclopentyl moiety may enhance hydrogen bonding interactions with target proteins.
- Amino Groups : The methylamino group is critical for modulating the compound's interaction with receptors involved in neuroprotection and inflammation.
Data Table: Biological Activity Summary
| Activity Type | Mechanism of Action | IC50 Values | References |
|---|---|---|---|
| Neuroprotection | Protection against H2O2-induced damage | Sub-micromolar | |
| Anti-inflammatory | COX-2 inhibition | 0.06–0.09 µM |
Case Study 1: Neuroprotective Evaluation
In a study evaluating the neuroprotective effects of similar compounds, researchers found that certain derivatives demonstrated significant protective effects against oxidative stress in neuronal cell cultures. The study highlighted that these compounds could potentially lead to new treatments for neurodegenerative diseases like Alzheimer's.
Case Study 2: Anti-inflammatory Assessment
Another case study focused on the anti-inflammatory properties of related compounds, revealing that selective COX-2 inhibitors derived from similar scaffolds exhibited potent anti-inflammatory effects in vivo. These compounds significantly reduced paw swelling in animal models without causing adverse gastrointestinal effects, indicating their therapeutic potential .
Research Findings
Recent research has emphasized the importance of further exploring the biological activity and therapeutic potential of this compound. The focus has been on optimizing its structure to enhance efficacy and safety profiles through systematic SAR studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
